5-bromo-2-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
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Overview
Description
5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an indole moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and indole-3-carboxaldehyde with benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 5-bromo-2-hydroxy-N’-[(1H-indol-3-yl)methyl]benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the indole moiety.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the bromine and hydroxyl groups.
Benzohydrazide: Contains the hydrazide group but lacks the bromine, hydroxyl, and indole moieties.
Uniqueness
5-BROMO-2-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential as a bioactive compound, while the bromine and hydroxyl groups provide sites for further chemical modification.
Properties
Molecular Formula |
C16H12BrN3O2 |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-11-5-6-15(21)13(7-11)16(22)20-19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18,21H,(H,20,22)/b19-9+ |
InChI Key |
VZMJMBVAVADAHD-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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